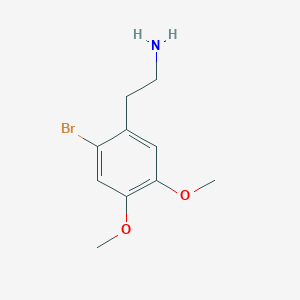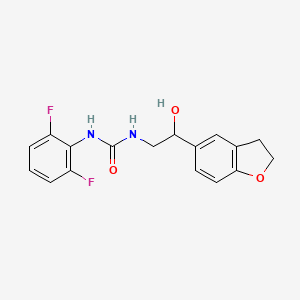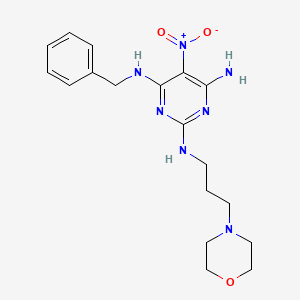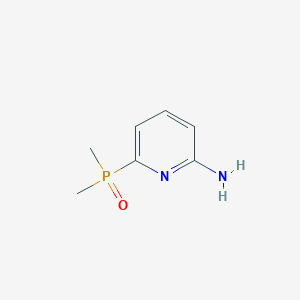
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been extensively investigated.
Wissenschaftliche Forschungsanwendungen
1. Structural and Combinatorial Chemistry
- Chemical Reactions and Structural Analysis: The compound's interaction with other chemicals, such as methyl iodide, and its crystallographic structure have been examined to understand its chemical behavior and stability. This knowledge is crucial for its potential application in various fields, including medicinal chemistry (Jung, Lee, Choi, & Lee, 2008).
2. Medicinal Chemistry and Drug Discovery
- Anticancer Activity: A derivative of this compound has shown potent activity against human chronic myeloid leukemia (CML) cells. This suggests its potential as a lead molecule for developing treatments for chronic myeloid leukemia and cancer (Li et al., 2019).
- Psoriasis Treatment: Structural optimization of a related compound led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. One derivative showed significant antipsoriatic effects in a mouse model of psoriasis, indicating potential therapeutic applications for psoriasis treatment (Li et al., 2016).
- Anti-Inflammatory and Analgesic Properties: New series of related pyrimidine derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities, showing promising results compared to standard drugs (Bhat, Kumar, Nisar, & Kumar, 2014).
- NF-kappaB and AP-1 Gene Expression Inhibition: Substituted pyrimidine derivatives of this compound have been investigated for inhibiting NF-kappaB and AP-1 transcription factors, important for developing drugs targeting various diseases, including cancer and inflammatory disorders (Palanki et al., 2000).
- Antiproliferative Agents: A new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, including a related compound, were synthesized and evaluated for antiproliferative activity against cancer cell lines. Some showed significant effects and potential as lead molecules for antiproliferative agents (Zhang et al., 2019).
3. Catalysis and Synthetic Chemistry
- Asymmetric Catalysis: A phenylpyrrolidine-based urea catalyst, related to the compound , has demonstrated potent catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes. This indicates its potential application in asymmetric synthesis (Kawazoe et al., 2015).
4. Pharmacokinetics and Quantitative Analysis
- Pharmacokinetic Study of Diarylurea Derivatives: A novel epidermal growth factor receptor (EGFR) inhibitor with a diarylurea moiety, similar to the compound , has been studied for its pharmacokinetics in rat plasma. This research is crucial for understanding the absorption, distribution, metabolism, and excretion of such compounds (Zuo et al., 2020).
Eigenschaften
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O/c17-13-4-3-10(7-12(13)16(18,19)20)23-15(26)24-11-8-21-14(22-9-11)25-5-1-2-6-25/h3-4,7-9H,1-2,5-6H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXNOSHWSCOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)

![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)

![4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)


![(E)-N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812476.png)

![Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2812481.png)

